N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This specific compound features a pyrazole moiety, which is known for its diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural science.
The compound is synthesized through various chemical methods, often utilizing commercially available precursors such as 3,5-dimethylpyrazole and 4-methylbenzenesulfonamide. These materials are widely accessible in chemical supply markets, facilitating research and development efforts.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide is classified as:
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide typically involves the following steps:
In an industrial context, continuous flow reactors may be employed for scaling up production. This method enhances control over reaction parameters such as temperature and pressure, leading to improved yields and consistency in product quality.
The molecular structure of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide can be represented by the following details:
Property | Data |
---|---|
Molecular Formula | C14H19N3O2S |
Molecular Weight | 293.39 g/mol |
IUPAC Name | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide |
InChI Key | ZZIOSUDOMVLQMM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
The compound features a pyrazole ring connected via an ethyl linker to a sulfonamide group attached to a methyl-substituted benzene ring.
The structural data indicate the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to the active sites of enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance. This binding disrupts normal enzymatic functions, leading to a decrease in metabolite production.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the identity and purity of the synthesized compound .
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide has several applications across different fields:
This compound exemplifies the intersection of synthetic chemistry and biological applications, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
Pyrazole-sulfonamide hybrids represent a strategically engineered class of bioactive molecules that merge the zinc-binding capacity of sulfonamides with the versatile heterocyclic scaffold of pyrazoles. The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide exemplifies this design, featuring a 3,5-dimethylpyrazole unit linked via an ethyl tether to a 4-methylbenzenesulfonamide group. This architecture enables dual targeting: the sulfonamide acts as a zinc-binding group (ZBG) for enzyme inhibition (e.g., carbonic anhydrases), while the pyrazole contributes to hydrophobic interactions and conformational stability [3] [6]. The 3,5-dimethyl substitution on pyrazole prevents tautomerization, ensuring regiochemical consistency in binding, and the ethyl spacer allows optimal spatial orientation for simultaneous target engagement [1] [3].
Sulfonamide pharmacology originated with antimicrobial agents (e.g., sulfanilamide) but pivoted toward enzyme inhibition upon discovering their zinc-coordinating capability. Seminal work showed that primary sulfonamides inhibit carbonic anhydrases (CAs) by anchoring to the active-site zinc ion, a mechanism leveraged in diuretics (acetazolamide) and antiglaucoma drugs (dorzolamide) [6]. The integration of pyrazole units emerged more recently, inspired by celecoxib’s COX-2 inhibition, where a pyrazole core served as a rigid hydrophobic platform. Modern hybrids like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide exploit this synergy—enhancing membrane permeability via the lipophilic tolyl group while retaining sulfonamide reactivity [6].
Era | Prototype Compound | Key Innovation | Limitation Addressed |
---|---|---|---|
1940s | Sulfanilamide | Antimicrobial sulfonamide | Narrow spectrum |
1990s | Acetazolamide | CA-specific inhibition | Pan-isoform lack of selectivity |
2000s | Celecoxib | Pyrazole as hydrophobic anchor | Limited enzyme targeting |
Present | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide | Tether-enabled dual pharmacophore | Isoform selectivity optimization |
Substituent positioning critically modulates the hybrid’s electronic and steric properties:
Parameter | Value | Method |
---|---|---|
Molecular Weight | 291.37 g/mol | MS (EI) |
Log P | 2.8 | DFT-B3LYP/6-31G* |
PSA | 76.4 Ų | ChemDraw |
pKa (Sulfonamide) | 9.8 | ADMET Predictor |
ΔG solvation | −15.2 kcal/mol | SMD/M06-2X |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7